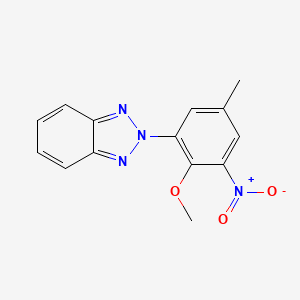

2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole

Description

2-(2-Methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole (CAS: 122652-15-7) is a benzotriazole derivative characterized by a 2H-1,2,3-benzotriazole core substituted with a 2-methoxy-5-methyl-3-nitrophenyl group. This compound is synthesized via methods involving cycloaddition or substitution reactions, as inferred from related benzotriazole syntheses (e.g., azide-nitrile cycloaddition) .

Properties

IUPAC Name |

2-(2-methoxy-5-methyl-3-nitrophenyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-9-7-12(14(21-2)13(8-9)18(19)20)17-15-10-5-3-4-6-11(10)16-17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJWMZNZWXJFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N2N=C3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole typically involves the following steps:

Nitration: Introduction of a nitro group to the aromatic ring.

Methoxylation: Introduction of a methoxy group.

Methylation: Introduction of a methyl group.

Cyclization: Formation of the benzotriazole ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted benzotriazoles.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing notable inhibitory effects. For instance:

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 8 mM | 10 |

| Staphylococcus aureus | 8 mM | 9 |

| Bacillus subtilis | 8 mM | 8 |

| S. epidermidis | 8 mM | 7 |

These results indicate that the compound could be effective in treating infections caused by Gram-positive bacteria, with mechanisms likely involving the disruption of essential cellular processes similar to established antibiotics .

Anticancer Potential

Emerging studies suggest that benzotriazole derivatives may possess anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. Preliminary findings indicate that it may act as an antimitotic agent, potentially interfering with the mitotic spindle formation in cancer cells .

UV Stabilizers

Benzotriazole compounds are widely used as UV stabilizers in polymers and coatings. The specific compound can absorb UV radiation and prevent degradation of materials such as plastics and textiles. This application is crucial for enhancing the longevity and durability of products exposed to sunlight.

Corrosion Inhibitors

Another significant application of this compound is as a corrosion inhibitor in metal coatings. Its ability to form protective layers on metal surfaces helps prevent oxidation and extends the lifespan of metal components in various industries, including automotive and construction .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Sanna et al. (1989) evaluated the antimicrobial effects of various benzotriazole derivatives against E. coli. The findings indicated that modifications to the benzotriazole structure could enhance antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

- Photostability in Polymers : Research published in the Journal of Polymer Science demonstrated that incorporating this benzotriazole derivative into polymer matrices significantly improved UV stability compared to control samples without additives. This enhancement was attributed to the compound's effective UV absorption properties .

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole would depend on its specific application. For example, as a corrosion inhibitor, it may adsorb onto metal surfaces, forming a protective layer. In biological systems, it may interact with specific molecular targets, affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on substituents on the benzotriazole core and the attached aryl group. Key examples include:

Key Insight: The nitro group in the target compound enhances electrophilicity, distinguishing it from hydroxy-substituted UV stabilizers .

Physicochemical Properties

Key Insight : The nitro and methoxy groups in the target compound may improve thermal stability compared to hydroxy-substituted analogs but reduce solubility in aqueous media .

Biological Activity

The compound 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and antiparasitic properties.

Chemical Structure

The chemical structure of 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial activity against various bacterial strains. For instance, compounds similar to 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Benzotriazole Derivative A | MRSA | 12.5 |

| Benzotriazole Derivative B | MSSA | 25 |

| Benzotriazole Derivative C | E. coli | 50 |

These results indicate that the introduction of nitro and methoxy groups significantly enhances antibacterial potency, particularly against resistant strains such as MRSA .

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been extensively studied. Compounds with halogen substitutions on the benzotriazole ring demonstrated potent activity against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Benzotriazole Derivatives

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Compound D | Candida albicans | 1.6 |

| Compound E | Aspergillus niger | 12.5 |

The introduction of electron-withdrawing groups like –NO₂ at specific positions on the benzotriazole ring has been shown to enhance antifungal activity .

Antiparasitic Activity

In terms of antiparasitic effects, studies have indicated that certain benzotriazole derivatives possess significant inhibitory activity against protozoan parasites such as Trypanosoma cruzi. For example, a related compound demonstrated a dose-dependent effect on epimastigote forms:

Table 3: Antiparasitic Activity Against Trypanosoma cruzi

| Concentration (μg/mL) | % Inhibition (Epimastigotes) | % Inhibition (Trypomastigotes) |

|---|---|---|

| 25 | 50 | 75 |

| 50 | 64 | 95 |

These findings suggest that the compound is particularly effective against the infective form of the parasite, highlighting its potential as an antiparasitic agent .

Case Studies

- Antibacterial Efficacy : A study conducted by Ochal et al. (2014) tested various benzotriazoles against clinical strains of Staphylococcus aureus, finding that derivatives with methoxy and nitro substitutions exhibited MIC values comparable to traditional antibiotics like nitrofurantoin .

- Antifungal Screening : Research published in a pharmaceutical journal indicated that benzotriazoles with halogen substituents showed enhanced antifungal activity against clinical isolates of Candida spp., with MIC values ranging from 1.6 to 25 μg/mL .

- Antiparasitic Properties : A fragment-based drug design study highlighted the effectiveness of N-benzenesulfonylbenzotriazoles against Trypanosoma cruzi, with significant growth inhibition observed at concentrations as low as 25 μg/mL .

Q & A

Basic: What are the recommended synthesis routes for 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via a multi-step pathway involving nitration, methoxylation, and cyclization. A common approach is to start with a substituted benzotriazole core and introduce the 3-nitro, 5-methyl, and 2-methoxy groups sequentially. For example:

- Nitration: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

- Methoxylation: Employ nucleophilic substitution with methoxide ions under anhydrous conditions .

Key variables: Temperature control during nitration prevents byproducts, while solvent polarity (e.g., DMF vs. THF) affects substitution efficiency. X-ray crystallography (as in ) confirms regioselectivity.

Basic: How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

Answer:

- 1H/13C NMR: Compare chemical shifts of methoxy (δ ~3.8 ppm), nitro (δ ~8.5 ppm aromatic protons), and benzotriazole protons (δ 7.5–8.2 ppm) to reference data .

- X-ray diffraction: Resolves spatial arrangement of substituents (e.g., ortho/para nitro positioning) and confirms planarity of the benzotriazole ring .

- Mass spectrometry: Molecular ion peaks (e.g., m/z 327 for C₁₅H₁₂N₄O₃) validate purity and fragmentation patterns .

Advanced: How do electronic effects of substituents (e.g., nitro, methoxy) influence the compound’s photostability and UV absorption properties?

Answer:

- Nitro group: Strong electron-withdrawing effect increases π→π* transition energy, shifting UV absorption to shorter wavelengths (~300 nm) .

- Methoxy group: Electron-donating resonance enhances conjugation, stabilizing excited states and improving photostability in UV filters .

Methodological approach:- Use TD-DFT calculations to model electronic transitions.

- Compare experimental UV-Vis spectra (e.g., in ethanol vs. hexane) to assess solvent effects .

Advanced: What experimental strategies can address contradictory data on the compound’s solubility and aggregation behavior in polar solvents?

Answer:

Contradictions may arise from impurities, solvent polarity, or intermolecular H-bonding. Resolve via:

- Dynamic Light Scattering (DLS): Quantify particle size distribution in solvents like DMSO or acetone .

- Hansen Solubility Parameters (HSP): Predict solubility by matching compound HSP (δD, δP, δH) with solvents .

- Controlled recrystallization: Vary solvent mixtures (e.g., ethanol/water) to isolate polymorphs and compare XRD patterns .

Advanced: How can factorial design optimize reaction parameters for scaling up synthesis while minimizing byproducts?

Answer:

Apply a 2k factorial design to test variables:

- Factors: Temperature (60–100°C), catalyst loading (0.5–2 mol%), and stoichiometry (1:1.2–1:1.5).

- Responses: Yield, purity (HPLC), and byproduct formation.

Example: Evidence shows that higher temperature (80°C) and excess nitrating agent reduce incomplete nitration but may require quenching steps to prevent degradation.

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Benzotriazole as a directing group: The N2 atom coordinates Pd catalysts, facilitating C–H activation at the 4-position .

- Steric hindrance: The 5-methyl group may limit coupling efficiency; use bulky ligands (e.g., SPhos) to mitigate this .

Validation: Monitor reaction progress via 19F NMR (if fluorinated analogs are used) or LC-MS .

Basic: What are the primary degradation pathways of this compound under oxidative conditions, and how can stability be improved?

Answer:

- Pathways: Nitro group reduction to amine, methoxy demethylation, or benzotriazole ring cleavage.

- Stabilization: Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins to shield reactive sites .

Analytical tools: Accelerated aging studies (40°C/75% RH) with HPLC-MS to track degradation products .

Advanced: How can computational models (e.g., QSAR, molecular docking) predict biological activity or environmental toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.